molecular formula C24H27FN4O3S B2914516 N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide CAS No. 863586-94-1

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide

Cat. No.: B2914516
CAS No.: 863586-94-1
M. Wt: 470.56
InChI Key: GLLRNAHVLIZCDJ-UHFFFAOYSA-N
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Description

N-{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide is a chemical compound with the molecular formula C25H29FN4O3S and a molecular weight of 484.59 g/mol [ 1 ]. It is supplied as a white to off-white solid and should be stored at 2-8°C [ 4 ]. This product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent. While the specific biological profile of this compound is an area of ongoing investigation, its structure features a fluorophenylpiperazine moiety, a chemical group prevalent in compounds that target central nervous system (CNS) receptors [ 3 ]. Piperazine-based structures are commonly investigated as ligands for various neuroreceptors, including serotonin (5-HT) and dopamine receptors, which are critical in regulating mood, cognition, and behavior [ 3 ]. Researchers may find this compound valuable for exploratory studies in neuropharmacology, receptor binding assays, and as a synthetic intermediate in the development of novel bioactive molecules. Its mechanism of action and primary molecular targets require further elucidation in a research setting.

Properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O3S/c1-32-20-8-10-21(11-9-20)33(30,31)27-18-24(19-5-4-12-26-17-19)29-15-13-28(14-16-29)23-7-3-2-6-22(23)25/h2-12,17,24,27H,13-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLLRNAHVLIZCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The pyridine ring is then attached through a series of nucleophilic substitution reactions. Finally, the methoxybenzene sulfonamide moiety is introduced using sulfonation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the piperazine and pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Piperazine derivatives often differ in their aryl substituents, which influence electronic and steric properties:

Compound Name Piperazine Substituent Key Features Molecular Weight Reference
Target Compound 2-Fluorophenyl Pyridin-3-yl ethyl chain; 4-methoxybenzenesulfonamide ~500 (estimated) N/A
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-Methylbenzenesulfonyl Acetamide linker; 4-fluorophenyl group 407.4
3-[4-(2-Fluorophenyl)piperazin-1-yl]propyl methanesulphonate (3h) 2-Fluorophenyl Propyl methanesulphonate chain ~360 (estimated)
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide 4-Fluorophenyl Furan-2-yl substitution; 4-methoxybenzamide 423.5

Key Observations :

  • Electron-Withdrawing Groups : The 2-fluorophenyl group in the target compound and compound 3h may enhance metabolic stability compared to the 4-fluorophenyl analog in .
  • Sulfonamide vs. Sulfonate : The target compound’s sulfonamide group likely improves solubility over sulfonate derivatives like 3h , which may exhibit higher lipophilicity .

Linker Region Variations

The ethyl/pyridin-3-yl chain in the target compound is compared to other linkers:

Compound Name Linker Structure Functional Impact Reference
Target Compound Ethyl-pyridin-3-yl Enhanced π-π stacking with aromatic receptors N/A
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-4-methoxybenzamide Ethyl-furan-2-yl Reduced basicity due to furan vs. pyridine
2-(4-Pyrazin-2-yl-piperazin-1-yl)ethyl methanesulphonate (3f) Ethyl-pyrazin-2-yl Increased hydrogen bonding potential

Key Observations :

  • Pyridine vs. Furan : The pyridin-3-yl group in the target compound may offer stronger receptor binding via nitrogen lone pairs compared to furan’s oxygen in .
  • Chain Length : Propyl chains (e.g., 3h ) could increase flexibility but reduce target specificity compared to ethyl linkers .

Terminal Group Modifications

The 4-methoxybenzenesulfonamide group is contrasted with other terminal moieties:

Compound Name Terminal Group Impact on Physicochemical Properties Reference
Target Compound 4-Methoxybenzenesulfonamide Balanced solubility and lipophilicity N/A
N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (9a) Acetamide Lower solubility due to reduced polarity
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Acetamide + tosyl group High lipophilicity; potential CNS penetration

Key Observations :

  • Sulfonamide vs. Acetamide : The sulfonamide in the target compound likely enhances aqueous solubility compared to acetamide-terminated analogs like 9a .
  • Methoxy Substitution : The 4-methoxy group may reduce metabolic oxidation compared to unsubstituted phenyl rings .

Biological Activity

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight 404.49 g/mol
Molecular Formula C24H25FN4O3S
LogP 2.8565
Hydrogen Bond Acceptors 4
Hydrogen Bond Donors 1
Polar Surface Area 40.118 Ų

Research indicates that sulfonamide derivatives can exhibit various biological activities through different mechanisms. For instance, they may interact with specific enzymes or receptors in the body, leading to modulation of physiological processes. In particular, this compound has shown potential in:

  • Inhibiting Protein Tyrosine Phosphatases (PTPs) : It has been reported that compounds similar to this sulfonamide can inhibit PTPs, which are crucial in regulating signal transduction pathways in macrophages. This inhibition can affect immune responses and cellular signaling pathways relevant to various diseases, including infections caused by Mycobacterium tuberculosis .

Cardiovascular Effects

A study evaluated the effects of various sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results demonstrated that certain derivatives could significantly decrease perfusion pressure and coronary resistance, suggesting potential cardiovascular benefits .

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. The introduction of piperazine and pyridine moieties into the sulfonamide structure may enhance antimicrobial activity by increasing solubility and bioavailability . Studies have shown that derivatives with similar structures exhibit significant antibacterial effects against various bacterial strains.

Case Studies

  • Cardiovascular Study : In a controlled experiment involving isolated rat hearts, the administration of this compound resulted in a marked decrease in coronary resistance over time when compared to control groups. This suggests a potential therapeutic role in managing cardiovascular conditions .
  • Antimicrobial Efficacy : A series of synthesized compounds based on the sulfonamide framework were tested against common bacterial pathogens. The results indicated that modifications to the piperazine and pyridine components could enhance antibacterial potency significantly .

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of sulfonamides:

  • Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are implicated in several pathological conditions .
  • Pharmacokinetic Profiles : Theoretical evaluations using software like SwissADME have provided insights into the pharmacokinetics of this compound, indicating favorable absorption and distribution properties that could enhance its therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-4-methoxybenzene-1-sulfonamide, and how can yield/purity be improved?

Answer: Synthesis typically involves coupling piperazine derivatives with fluorophenyl and pyridinyl moieties under reflux conditions in polar aprotic solvents like acetonitrile. Yield optimization requires stoichiometric control of intermediates (e.g., 2-(pyridin-3-yl)ethylamine) and purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate). Purity ≥95% is achievable using recrystallization from ethanol/water mixtures. Characterization via IR, NMR (¹H and ¹³C), and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm, pyridinyl protons at δ 7.1–8.5 ppm) and carbon backbone .
  • IR Spectroscopy : Validates sulfonamide (S=O stretch at ~1350 cm⁻¹) and piperazine (N-H bend at ~1600 cm⁻¹) functionalities .
  • Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]⁺ expected m/z ~530) .

Q. What preliminary pharmacological screening assays are recommended for this compound?

Answer:

  • In vitro binding assays : Screen for affinity toward serotonin/dopamine receptors (common targets of piperazine derivatives) using radioligand displacement .
  • Cytotoxicity assays : Use MTT/WST-1 protocols on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Answer:

  • Substituent variation : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., trifluoromethyl) or electron-donating (e.g., methoxy) groups to modulate receptor binding .
  • Pyridinyl substitution : Introduce methyl/chloro groups at the pyridine 4-position to enhance metabolic stability .
  • Piperazine ring modification : Test N-alkylated analogs (e.g., methyl, ethyl) to reduce off-target interactions .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., piperazine NH protons obscured by aromatic protons) .
  • X-ray crystallography : Provides definitive confirmation of sulfonamide geometry and piperazine chair conformation .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life (t½) and bioavailability via LC-MS/MS. Poor in vivo activity may stem from rapid hepatic metabolism (CYP3A4/5) .
  • Prodrug design : Mask the sulfonamide group with ester moieties to enhance membrane permeability .

Q. How does the fluorophenyl group influence metabolic stability?

Answer: The 2-fluorophenyl group reduces oxidative metabolism by cytochrome P450 enzymes compared to unsubstituted phenyl analogs, as fluorine’s electronegativity stabilizes adjacent bonds. Confirm via microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. What computational methods predict off-target effects of this compound?

Answer:

  • Molecular docking : Screen against GPCR databases (e.g., PDSP Ki Database) to identify unintended receptor interactions .
  • QSAR models : Train on piperazine-sulfonamide datasets to forecast hERG channel inhibition risks .

Q. How can solubility challenges in aqueous buffers be mitigated for in vivo studies?

Answer:

  • Co-solvent systems : Use cyclodextrin complexes or PEG-400/ethanol mixtures (≤10% v/v) to enhance solubility without toxicity .
  • Salt formation : Convert the free base to a hydrochloride salt via HCl gas titration in diethyl ether .

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